Cas no 1340262-62-5 (2-(ethylsulfanyl)methylmorpholine)

2-(ethylsulfanyl)methylmorpholine 化学的及び物理的性質
名前と識別子
-
- CS-0299682
- EN300-1852983
- AKOS013858926
- 2-[(ethylsulfanyl)methyl]morpholine
- 2-((Ethylthio)methyl)morpholine
- 1340262-62-5
- Morpholine, 2-[(ethylthio)methyl]-
- 2-(ethylsulfanyl)methylmorpholine
-
- インチ: 1S/C7H15NOS/c1-2-10-6-7-5-8-3-4-9-7/h7-8H,2-6H2,1H3
- InChIKey: SHNKYPJKDJUUMH-UHFFFAOYSA-N
- ほほえんだ: S(CC)CC1CNCCO1
計算された属性
- せいみつぶんしりょう: 161.08743528g/mol
- どういたいしつりょう: 161.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 89.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- 密度みつど: 0.998±0.06 g/cm3(Predicted)
- ふってん: 250.9±15.0 °C(Predicted)
- 酸性度係数(pKa): 8.59±0.40(Predicted)
2-(ethylsulfanyl)methylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852983-1.0g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1852983-5.0g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1852983-5g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1852983-10g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 10g |
$2701.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370352-50mg |
2-((Ethylthio)methyl)morpholine |
1340262-62-5 | 98% | 50mg |
¥26413.00 | 2024-08-09 | |
Enamine | EN300-1852983-0.05g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1852983-0.25g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1852983-2.5g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1852983-1g |
2-[(ethylsulfanyl)methyl]morpholine |
1340262-62-5 | 1g |
$628.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370352-500mg |
2-((Ethylthio)methyl)morpholine |
1340262-62-5 | 98% | 500mg |
¥27837.00 | 2024-08-09 |
2-(ethylsulfanyl)methylmorpholine 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(ethylsulfanyl)methylmorpholineに関する追加情報
Professional Introduction to 2-(ethylsulfanyl)methylmorpholine (CAS No. 1340262-62-5)
2-(ethylsulfanyl)methylmorpholine, identified by its Chemical Abstracts Service (CAS) number 1340262-62-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This morpholine derivative features an ethylsulfanyl group attached to the N-methyl position, which imparts unique chemical and pharmacological properties. The compound has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules and as an intermediate in the creation of novel therapeutic agents.
The structural configuration of 2-(ethylsulfanyl)methylmorpholine contributes to its versatility as a building block in organic synthesis. The presence of the ethylsulfanyl moiety enhances its reactivity, making it a valuable candidate for further functionalization. This characteristic is particularly advantageous in medicinal chemistry, where structural modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
In recent years, there has been a growing interest in morpholine derivatives due to their demonstrated biological activity. Research has shown that compounds incorporating the morpholine scaffold exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. The ethylsulfanyl group in 2-(ethylsulfanyl)methylmorpholine may further enhance these effects by influencing binding interactions with biological targets.
One of the most compelling aspects of 2-(ethylsulfanyl)methylmorpholine is its potential role in the development of novel antibiotics. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of new therapeutic strategies. Morpholine derivatives have shown promise in this area, and 2-(ethylsulfanyl)methylmorpholine could serve as a key intermediate in synthesizing next-generation antibiotics with improved efficacy and reduced resistance profiles.
The compound's chemical stability also makes it a suitable candidate for industrial applications. Its ability to withstand various reaction conditions without degradation ensures that it can be reliably used in large-scale synthetic processes. This stability is crucial for pharmaceutical manufacturing, where consistency and purity are paramount.
In addition to its pharmaceutical applications, 2-(ethylsulfanyl)methylmorpholine has potential uses in agrochemical research. The morpholine scaffold is known to be present in several herbicides and fungicides, suggesting that derivatives like this one could contribute to the development of new crop protection agents. The ethylsulfanyl group may enhance soil mobility and target specificity, making it an attractive candidate for sustainable agricultural practices.
The synthesis of 2-(ethylsulfanyl)methylmorpholine typically involves multi-step organic reactions, starting from commercially available precursors. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly used in its preparation.
Evaluation of the toxicological profile of 2-(ethylsulfanyl)methylmorpholine is essential before its widespread use in pharmaceutical applications. Preliminary studies have indicated that the compound exhibits low toxicity at moderate doses, making it a promising candidate for further development. However, comprehensive toxicological assessments are necessary to fully understand its safety profile and potential side effects.
The future prospects for 2-(ethylsulfanyl)methylmorpholine are vast, with ongoing research exploring its potential in various fields. Innovations in drug design and synthetic chemistry continue to open new avenues for its application. As our understanding of molecular interactions deepens, compounds like this one are likely to play a pivotal role in addressing some of the most pressing challenges in medicine and agriculture.
In conclusion, 2-(ethylsulfanyl)methylmorpholine (CAS No. 1340262-62-5) represents a significant advancement in chemical research with far-reaching implications for pharmaceutical and agrochemical industries. Its unique structure, reactivity, and potential biological activity position it as a cornerstone compound for future innovations. As scientists continue to uncover new applications for this versatile molecule, its importance is set to grow even further.
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